4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
Description
4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a benzamide derivative characterized by dual nitro groups at the para positions of its benzamide moieties and a 1,1,2,2-tetrafluoroethoxy substituent on the central phenyl ring. This compound’s structure combines electron-withdrawing nitro groups with a fluorinated alkoxy chain, which may enhance metabolic stability and influence intermolecular interactions. Its synthesis likely involves multi-step nucleophilic substitutions and condensation reactions, as seen in related compounds .
Properties
Molecular Formula |
C22H14F4N4O7 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
4-nitro-N-[3-[(4-nitrobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H14F4N4O7/c23-21(24)22(25,26)37-18-10-5-14(27-19(31)12-1-6-15(7-2-12)29(33)34)11-17(18)28-20(32)13-3-8-16(9-4-13)30(35)36/h1-11,21H,(H,27,31)(H,28,32) |
InChI Key |
RKJDLPNXOMBZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)OC(C(F)F)(F)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multiple steps:
Amidation: The formation of benzamide moieties involves the reaction of nitrobenzoic acid derivatives with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moieties can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Substituted Benzamides: Substitution reactions can yield various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and benzamide moieties can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The tetrafluoroethoxy group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Nitro-Substituted Benzamides 1. [4-Nitro-N-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-yl]benzamide (C7): - Structure: Shares dual para-nitrobenzamide groups but replaces the tetrafluoroethoxy group with a 1,3,4-oxadiazole ring. - Activity: Exhibits superior anti-inflammatory activity compared to ortho- and meta-nitro analogues (C5, C6), attributed to enhanced electron-withdrawing effects and planar geometry favoring receptor binding . - Key Data: - Melting Point: ~250–252°C (similar to the target compound’s expected range). - IR: ν(NO₂) at 1520 cm⁻¹; ν(C=O) at 1680 cm⁻¹ .
4-Bromo-N-(2-Nitrophenyl)Benzamide (): Structure: Substitutes bromine at the benzamide’s para position and nitro at the phenyl ring’s ortho position. Structural studies reveal distinct torsion angles (5–10°) between benzamide and phenyl rings, influencing crystallinity .
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide (): Structure: Replaces the tetrafluoroethoxy group with a phenoxy-thiazole-sulfonyl moiety. Activity: Demonstrates antimicrobial properties, suggesting nitro groups enhance bioactivity across diverse scaffolds. The sulfonyl group improves water solubility but may reduce membrane permeability .
B. Fluorinated Alkoxy Analogues
1-(2-(2,4-Dichlorophenyl)-3-(1,1,2,2-Tetrafluoroethoxy)Propyl)-1H-1,2,4-Triazole () :
- Structure : Shares the 1,1,2,2-tetrafluoroethoxy group but incorporates a triazole ring.
- Application : Used as a fungicide (tetrazole), highlighting the role of fluorinated chains in agrochemical persistence. The tetrafluoroethoxy group resists hydrolysis, extending environmental half-life .
Soil Metabolites with Tetrafluoroethoxy Groups () :
- Example : 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea.
- Degradation : Aerobic soil studies show tetrafluoroethoxy substituents degrade into stable amines, suggesting similar environmental persistence for the target compound .
Environmental and Stability Profiles
- Degradation : The tetrafluoroethoxy group may lead to soil metabolites like 3,5-dichloro-4-(tetrafluoroethoxy)phenyl amine, as observed in . These metabolites persist under aerobic conditions, suggesting moderate environmental mobility .
- Thermal Stability : Nitro groups reduce thermal stability compared to methoxy or methyl analogues (e.g., 4MNB in ), which decompose above 300°C .
Biological Activity
4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. The presence of nitro groups and a tetrafluoroethoxy moiety suggests potential interactions with biological systems that could lead to varied pharmacological effects.
Antitumor Activity
Research indicates that compounds with similar structures often exhibit antitumor properties. For instance, derivatives of nitrobenzamide have been studied for their ability to inhibit tumor cell proliferation. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis via caspase activation |
| Related Nitrobenzamide | 15 | DNA intercalation |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Nitro groups are known to enhance the reactivity of compounds against microbial targets. Preliminary tests have shown effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial property .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA synthesis : Similar nitro compounds have been shown to interfere with DNA replication.
- Reactive oxygen species (ROS) generation : The compound may induce oxidative stress in target cells.
- Protein interaction : Potential binding to specific proteins involved in cell signaling pathways.
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis rates. Results indicated significant apoptotic activity at concentrations above 10 µM.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option for resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this compound?
- Synthesis : The compound can be synthesized via multi-step reactions involving nitro-substituted benzoyl chlorides and tetrafluoroethoxy-aniline intermediates. Key steps include amide coupling using activating agents like HATU or EDC/HOBt, followed by purification via column chromatography .
- Characterization : Use ¹H/¹³C NMR to confirm substituent positions, FT-IR for amide (C=O, N–H) and nitro (NO₂) group validation, and HRMS for molecular weight verification. X-ray crystallography may resolve structural ambiguities in crystalline forms .
Q. How do structural features influence its physicochemical properties?
- The dual nitro groups enhance electron-withdrawing effects, increasing electrophilicity, while the tetrafluoroethoxy moiety improves lipophilicity (logP ~3.5 predicted). These features impact solubility in polar aprotic solvents (e.g., DMSO) and stability under acidic conditions .
Q. What biological activities are associated with structurally similar benzamide derivatives?
- Analogues with nitro and fluorinated groups exhibit enzyme inhibition (e.g., kinase targets) and antiproliferative activity in cancer cell lines (IC₅₀ values <10 µM in MCF-7). Use in vitro assays (MTT, Western blot) to validate mechanisms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Maintain <0°C during nitro group introduction to avoid side reactions.
- Catalyst Screening : Test Pd/C or Ni catalysts for selective reductions.
- Analytical Monitoring : Use HPLC-PDA at 254 nm to track intermediates and ensure >95% purity .
Q. What computational approaches predict binding interactions with biological targets?
- Perform molecular docking (AutoDock Vina) using crystal structures of kinases or GPCRs. The nitro groups show strong hydrogen bonding with active-site residues (e.g., Asp86 in EGFR), while the tetrafluoroethoxy chain occupies hydrophobic pockets .
Q. How to resolve contradictions in spectroscopic data for regioisomeric impurities?
- Case Study : A ¹³C NMR signal at δ 165 ppm (amide C=O) may overlap with nitro-aromatic carbons. Use 2D NMR (HSQC, HMBC) to differentiate signals. Compare with synthesized reference standards .
Q. What strategies identify novel enzyme targets for this compound?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative.
- Thermal Shift Assays : Monitor protein melting shifts (ΔTm >2°C) in lysates treated with 10 µM compound .
Q. How does the tetrafluoroethoxy group affect metabolic stability?
- In Vitro Studies : Incubate with liver microsomes (human/rat). LC-MS/MS analysis shows slower degradation (t₁/₂ >60 min vs. <30 min for non-fluorinated analogues) due to reduced CYP450 metabolism .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
